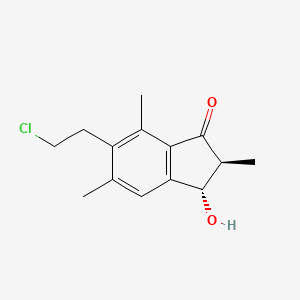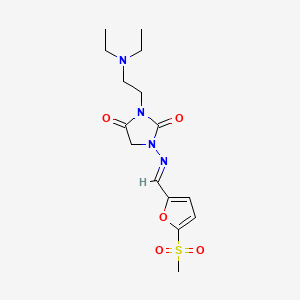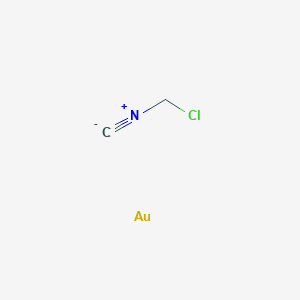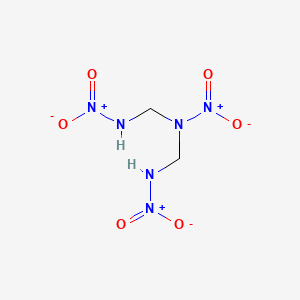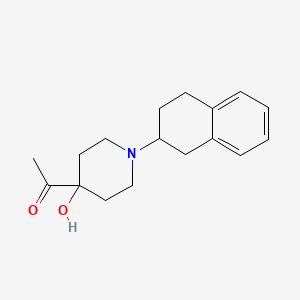![molecular formula C10H18 B14668182 1-Methylspiro[2.6]nonane CAS No. 42836-34-0](/img/structure/B14668182.png)
1-Methylspiro[2.6]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylspiro[2.6]nonane is a spirocyclic alkane characterized by a unique structure where two rings are connected through a single carbon atom, known as the spirocenter. This compound is part of the broader class of spiroalkanes, which are notable for their non-planar, three-dimensional structures. The presence of a methyl group at the spirocenter further distinguishes this compound from other spiroalkanes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[2.6]nonane typically involves cyclization reactions where smaller cyclic compounds are fused together. One common method is the reaction of a cyclohexanone derivative with a suitable methylene donor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the spiro compound .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic cyclization using metal catalysts. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylspiro[2.6]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or other functional groups back to hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NaOH, KOH)
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces hydrocarbons .
Aplicaciones Científicas De Investigación
1-Methylspiro[2.6]nonane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methylspiro[2.6]nonane in biological systems involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Spiro[2.5]octane: Another spirocyclic alkane with a smaller ring size.
Spiro[3.5]nonane: Similar in structure but lacks the methyl group at the spirocenter.
Spiro[4.4]nonane: Features a different ring size and configuration.
Uniqueness: 1-Methylspiro[2.6]nonane is unique due to the presence of the methyl group at the spirocenter, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s behavior in chemical reactions and its interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
42836-34-0 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
2-methylspiro[2.6]nonane |
InChI |
InChI=1S/C10H18/c1-9-8-10(9)6-4-2-3-5-7-10/h9H,2-8H2,1H3 |
Clave InChI |
HHPBMBNZOMFERU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC12CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



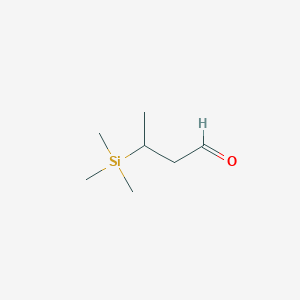
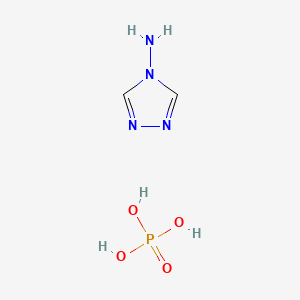

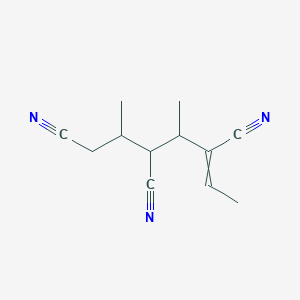
![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)

![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
